Cas no 22492-17-7 (3-(1H-1,3-benzodiazol-1-yl)propanamide)

3-(1H-1,3-Benzodiazol-1-yl)propanamide is a heterocyclic organic compound featuring a benzimidazole core linked to a propanamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and material science applications. The benzimidazole group contributes to its potential as a bioactive scaffold, often explored for antimicrobial, antiviral, or kinase inhibitory activity. The propanamide side chain enhances solubility and offers a versatile handle for further functionalization. Its rigid aromatic system and hydrogen-bonding capabilities make it suitable for molecular recognition studies or as a building block in supramolecular chemistry. The compound's stability under physiological conditions and synthetic accessibility further underscore its utility in medicinal chemistry research and drug development pipelines.
3-(1H-1,3-benzodiazol-1-yl)propanamide structure
22492-17-7 structure
Product Name:3-(1H-1,3-benzodiazol-1-yl)propanamide
CAS No:22492-17-7
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD02060187
CID:851037
Update Time:2026-04-29

3-(1H-1,3-benzodiazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-1-propanamide(9CI)
    • 1H-Benzimidazole-1-propanamide
    • 3-(1H-Benzimidazol-1-yl)propanamide
    • 3-(1H-1,3-benzodiazol-1-yl)propanamide
    • MDL: MFCD02060187
    • Inchi: InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14)
    • InChI Key: UTOCMNYFMMLILL-UHFFFAOYSA-N
    • SMILES: NC(CCN1C=NC2=CC=CC=C21)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

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3-(1H-1,3-benzodiazol-1-yl)propanamide Suppliers

Amadis Chemical Company Limited
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(CAS:22492-17-7)3-(1H-1,3-benzodiazol-1-yl)propanamide
Order Number:A1144708
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:00
Price ($):1128.0/3379.0
Email:sales@amadischem.com

Additional information on 3-(1H-1,3-benzodiazol-1-yl)propanamide

Research Brief on 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7): Recent Advances and Applications

The compound 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications in medicine.

One of the key areas of investigation has been the synthesis and optimization of 3-(1H-1,3-benzodiazol-1-yl)propanamide derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound, utilizing a one-pot reaction strategy that improved yield and purity. The study also explored the compound's stability under physiological conditions, which is critical for its potential use as a drug candidate. The findings suggest that 3-(1H-1,3-benzodiazol-1-yl)propanamide exhibits favorable pharmacokinetic properties, including moderate solubility and metabolic stability.

In terms of biological activity, recent research has focused on the compound's interaction with protein targets involved in inflammation and cancer. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-(1H-1,3-benzodiazol-1-yl)propanamide derivatives exhibit potent inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases and tumor progression. The study identified specific structural modifications that enhance binding affinity and selectivity, paving the way for the development of next-generation anti-inflammatory agents.

Another promising application of 3-(1H-1,3-benzodiazol-1-yl)propanamide lies in its potential as a modulator of enzyme activity. A preprint article (2024) on bioRxiv described the compound's ability to selectively inhibit histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. The researchers used molecular docking and kinetic assays to elucidate the binding mode of the compound, revealing interactions with key residues in the HDAC active site. These findings open new avenues for targeting epigenetic dysregulation in diseases such as cancer and neurodegenerative disorders.

Despite these advances, challenges remain in the clinical translation of 3-(1H-1,3-benzodiazol-1-yl)propanamide-based therapeutics. A recent review in Expert Opinion on Drug Discovery (2024) highlighted the need for comprehensive toxicity studies and formulation optimization to address issues such as bioavailability and off-target effects. The review also emphasized the importance of structure-activity relationship (SAR) studies to further refine the compound's pharmacological profile.

In conclusion, 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7) represents a promising scaffold for drug discovery, with demonstrated activity in multiple therapeutic areas. Ongoing research is expected to uncover additional applications and optimize its properties for clinical use. Future studies should focus on translational research to bridge the gap between bench findings and patient applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22492-17-7)3-(1H-1,3-benzodiazol-1-yl)propanamide
A1144708
Purity:99%/99%
Quantity:1g/5g
Price ($):1128.0/3379.0
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